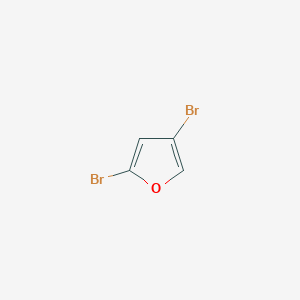

2,4-Dibromofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2O/c5-3-1-4(6)7-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZNCJRCPCNHQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40503020 | |

| Record name | 2,4-Dibromofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32460-06-3 | |

| Record name | 2,4-Dibromofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dibromofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-dibromofuran, a halogenated heterocyclic compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this compound, this document presents a proposed synthetic pathway based on established chemical principles and offers a comparative analysis of its predicted and experimentally determined spectral data alongside its isomers.

Synthesis of this compound: A Proposed Pathway

A direct, one-pot synthesis of this compound is not well-documented in the existing literature. Therefore, a multi-step synthetic approach is proposed, commencing from readily available 2-furoic acid. This proposed pathway involves the initial synthesis of 2-bromofuran, followed by a regioselective bromination at the C4 position, potentially via a halogen dance rearrangement.

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of this compound from 2-furoic acid.

Experimental Protocols (Proposed)

Step 1: Synthesis of 2-Bromofuran from 2-Furoic Acid

This procedure is adapted from established methods of bromination and decarboxylation of furoic acid derivatives.

-

Esterification of 2-Furoic Acid: 2-furoic acid is first converted to its methyl or ethyl ester to protect the carboxylic acid functionality during bromination. This can be achieved by refluxing 2-furoic acid in the corresponding alcohol (methanol or ethanol) with a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Bromination of the Furoate Ester: The resulting furoate ester is then brominated. While various brominating agents can be used, a mixture of bromine in a chlorinated solvent is a common choice. This step can lead to a mixture of brominated products.

-

Saponification and Decarboxylation: The brominated ester mixture is saponified using a base (e.g., sodium hydroxide) to the corresponding carboxylate salts. Subsequent heating of the salts, often in the presence of a copper catalyst and a high-boiling solvent like quinoline, induces decarboxylation to yield a mixture of brominated furans, from which 2-bromofuran can be isolated by distillation.

Step 2: Synthesis of this compound from 2-Bromofuran via Halogen Dance Rearrangement

This proposed step is based on the "halogen dance" reaction, a known phenomenon in halogenated aromatic and heteroaromatic compounds.[1]

-

Deprotonation of 2-Bromofuran: 2-Bromofuran is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) and cooled to a low temperature (typically -78 °C). A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is then added dropwise. LDA is expected to selectively deprotonate the most acidic proton at the C5 position, forming 2-bromo-5-lithiofuran.

-

Halogen Dance Rearrangement: Upon controlled warming of the reaction mixture, the thermodynamically more stable 4-bromo-2-lithiofuran intermediate may be formed through a halogen dance rearrangement. This involves the migration of the bromine atom from the C2 to the C4 position.

-

Electrophilic Bromination: The reaction mixture is then quenched with an electrophilic brominating agent, such as carbon tetrabromide (CBr4) or 1,2-dibromoethane. This will introduce a bromine atom at the lithiated C2 position, yielding the desired this compound.

-

Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or distillation.

Characterization of this compound

As experimental spectroscopic data for this compound is scarce, this section provides predicted data from computational models and compares it with the known experimental data of its isomers, 2,3-dibromofuran and 2,5-dibromofuran.

Physical and Chemical Properties

| Property | This compound (Predicted)[2] | 2,3-Dibromofuran (Experimental)[3] | 2,5-Dibromofuran (Experimental) |

| Molecular Formula | C₄H₂Br₂O | C₄H₂Br₂O | C₄H₂Br₂O |

| Molecular Weight | 225.87 g/mol | 225.87 g/mol | 225.87 g/mol |

| Appearance | - | Liquid[3] | - |

| Density | - | 2.117 g/mL at 25 °C[3] | - |

| Refractive Index | - | n20/D 1.544[3] | - |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| Compound | 1H NMR (Predicted Chemical Shifts, ppm) | 13C NMR (Predicted Chemical Shifts, ppm) |

| This compound | δ 7.5 (s, 1H, H5), 6.6 (s, 1H, H3) | δ 145 (C5), 125 (C2), 115 (C4), 110 (C3) |

Comparative Experimental NMR Data for Dibromofuran Isomers:

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of furan derivatives typically shows characteristic bands for C-H stretching, C=C stretching, and C-O-C stretching vibrations. For this compound, the following absorptions are predicted:

| Wavenumber (cm-1) | Assignment |

| ~3100-3000 | Aromatic C-H stretching |

| ~1600-1450 | C=C stretching of the furan ring |

| ~1250-1000 | C-O-C stretching |

| Below 800 | C-Br stretching |

2.2.3. Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (79Br and 81Br).

| m/z | Assignment |

| ~224, 226, 228 | Molecular ion peak (M+) cluster in a ~1:2:1 ratio |

| Fragments | Loss of Br, CO, and other characteristic furan ring fragments |

Characterization Workflow

Caption: Workflow for the characterization of synthesized this compound.

Conclusion

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,4-Dibromofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromofuran is a versatile heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. Its two bromine atoms, positioned at electronically distinct locations on the furan ring, offer opportunities for selective functionalization. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its utility in forming new carbon-carbon and carbon-heteroatom bonds. Key reaction pathways, including metal-halogen exchange and palladium-catalyzed cross-coupling reactions, are discussed in detail. Experimental protocols and mechanistic diagrams are provided to facilitate its application in research and development.

Chemical and Physical Properties

This compound is a solid at room temperature with the key properties summarized in the table below. These characteristics are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 32460-06-3 | [1] |

| Molecular Formula | C₄H₂Br₂O | [1] |

| Molecular Weight | 225.87 g/mol | [1] |

| Melting Point | 31-32 °C | [2] |

| Boiling Point | 167.1 ± 20.0 °C (Predicted) | [2] |

| Density | 2.159 ± 0.06 g/cm³ (Predicted) | [2] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=C(OC=C1Br)Br | [1] |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the differential reactivity of its two carbon-bromine bonds. The bromine atom at the C2 position (α-position) is generally more reactive than the bromine at the C4 position (β-position) in several key transformations. This regioselectivity is a cornerstone of its synthetic utility.

Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for converting an aryl halide into a highly reactive organometallic intermediate, which can then be trapped with various electrophiles.[3] For this compound, this reaction typically proceeds with high selectivity at the more acidic C2 position. The greater stability of a carbanion at an α-position of furan drives the selective replacement of the α-bromine.[4]

Treatment of this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (typically -78 °C or lower) generates the 2-lithio-4-bromofuran intermediate.[5] This intermediate can then react with a wide range of electrophiles to introduce new functional groups at the C2 position.

Caption: Selective metal-halogen exchange at the C2 position.

Caution: Organolithium reagents are pyrophoric and must be handled under an inert atmosphere (e.g., Argon or Nitrogen) with appropriate personal protective equipment.

-

To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0-1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithiated intermediate.

-

Add a solution of the desired electrophile (1.1-1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

After the addition is complete, allow the reaction to stir at -78 °C for a specified time (typically 1-3 hours) and then slowly warm to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds.[6] this compound is an excellent substrate for these reactions, with the C2-Br bond generally exhibiting higher reactivity, allowing for selective mono-functionalization.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[7] This reaction is widely used due to the stability and low toxicity of the boron reagents.[8] For this compound, Suzuki coupling can be controlled to selectively form a C-C bond at the C2 position.

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

-

In a pressure tube or round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.0-1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a suitable solvent (e.g., dioxane, toluene, or a mixture).[1]

-

Add an aqueous solution of a base, typically 2M potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

-

Purge the reaction vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (3-12 hours), monitoring by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired product.

The Stille coupling reaction partners an organohalide with an organotin compound (organostannane) catalyzed by palladium.[9] A key advantage of the Stille reaction is the tolerance of a wide variety of functional groups.[2][10] Similar to the Suzuki coupling, the C2 position of this compound is preferentially functionalized.

Caption: Catalytic cycle for the Stille cross-coupling reaction.

Caution: Organotin compounds are toxic and should be handled in a well-ventilated fume hood with appropriate protective measures.

-

To a flame-dried flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a ligand if necessary, and an anhydrous, degassed solvent (e.g., DMF or dioxane).

-

Add this compound (1.0 eq) followed by the organostannane reagent (1.0-1.2 eq).

-

Additives such as copper(I) iodide (CuI) or lithium chloride (LiCl) may be included to accelerate the reaction.[11]

-

Heat the reaction mixture (typically 60-100 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

-

To remove tin byproducts, wash the organic phase with an aqueous solution of potassium fluoride (KF) or filter through a pad of silica gel.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by flash column chromatography.

Halogen Dance Reaction

The "halogen dance" is a base-induced isomerization of halogen atoms on an aromatic ring.[12][13] This rearrangement can occur under conditions used for metal-halogen exchange, particularly if the reaction temperature is allowed to rise or if a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is used. The mechanism involves deprotonation at an adjacent position, followed by a series of lithium-halogen exchange steps that can lead to a mixture of isomers.[14] For this compound, a halogen dance could potentially lead to the formation of 2,3-dibromofuran or 3,4-dibromofuran, although this is generally considered a side reaction to be avoided when selective functionalization is desired.

Caption: Simplified mechanism of a base-induced halogen dance.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex substituted furans. The differential reactivity of its two bromine atoms, with the C2 position being more susceptible to metal-halogen exchange and palladium-catalyzed cross-coupling, allows for predictable and selective functionalization. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively utilize this compound as a key building block in the development of novel pharmaceuticals and advanced materials. Careful control of reaction conditions is paramount to achieving the desired regioselectivity and avoiding potential side reactions such as the halogen dance.

References

- 1. rsc.org [rsc.org]

- 2. Stille Coupling | NROChemistry [nrochemistry.com]

- 3. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 4. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 5. joss.tcnj.edu [joss.tcnj.edu]

- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Stille reaction - Wikipedia [en.wikipedia.org]

- 10. Stille Coupling [organic-chemistry.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. researchgate.net [researchgate.net]

- 14. Mechanism [ch.ic.ac.uk]

Unveiling the Spectroscopic Signature of 2,4-Dibromofuran: An In-depth NMR Analysis

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of heterocyclic compounds is paramount. This technical guide provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 2,4-dibromofuran, a key intermediate in organic synthesis. This document summarizes the available spectral data, outlines the experimental protocols for its acquisition, and presents a logical framework for signal assignment, offering a foundational resource for those working with this versatile molecule.

1H and 13C NMR Spectral Data

The NMR spectra of this compound, while not extensively documented in publicly available literature, can be assigned based on established principles of NMR spectroscopy and data from related structures. The expected chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are crucial for the unambiguous identification and characterization of this compound.

The anticipated data, based on the analysis of similar brominated furan systems, is summarized below. It is important to note that the precise chemical shifts can vary depending on the solvent and the specific experimental conditions.

| Proton (1H) | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz |

| H-3 | ~6.5 - 6.7 | Doublet (d) | J3,5 ≈ 1.5 - 2.0 |

| H-5 | ~7.4 - 7.6 | Doublet (d) | J5,3 ≈ 1.5 - 2.0 |

| Carbon (13C) | Chemical Shift (δ) / ppm |

| C-2 | ~120 - 125 |

| C-3 | ~110 - 115 |

| C-4 | ~100 - 105 |

| C-5 | ~145 - 150 |

Experimental Protocol for NMR Spectroscopy

The acquisition of high-quality NMR spectra is fundamental for accurate structural elucidation. The following provides a generalized experimental protocol for obtaining the 1H and 13C NMR spectra of this compound.

Instrumentation: A high-field nuclear magnetic resonance spectrometer, typically operating at a frequency of 400 MHz or higher for 1H nuclei, is recommended.

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in a deuterated solvent (e.g., chloroform-d, CDCl3). The choice of solvent is critical as it can influence the chemical shifts.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.

1H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of 0-10 ppm is generally adequate.

13C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the 13C isotope.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range of 0-160 ppm is appropriate for this compound.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signals in the 1H spectrum to determine the relative proton ratios.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm).

Logical Framework for Signal Assignment

The assignment of the observed NMR signals to the specific protons and carbons in the this compound molecule is based on a logical interpretation of chemical shifts and coupling patterns.

Technical Guide: 2,4-Dibromofuran (CAS No. 32460-06-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available information on 2,4-Dibromofuran. It is important to note that this compound is not extensively studied, and much of the data regarding its biological activity and specific experimental protocols are not available in the public domain. Information from analogous compounds is provided for context where direct data is absent.

Chemical Identity and Physicochemical Properties

This compound is a halogenated heterocyclic compound. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 32460-06-3 | - |

| Molecular Formula | C₄H₂Br₂O | [1] |

| Molecular Weight | 225.87 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,4-Dibromo-furan | [1] |

| Melting Point | 31-32 °C | [2] |

| Boiling Point (Predicted) | 167.1 ± 20.0 °C | [2] |

| Density (Predicted) | 2.159 ± 0.06 g/cm³ | [2] |

| Topological Polar Surface Area | 13.1 Ų | [1] |

| LogP (Predicted) | 2.7 | [1] |

Spectroscopic Data

Biological Activity and Potential Applications

Direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature. However, the furan scaffold and the presence of bromine substituents suggest potential areas of interest for research and drug development.

The furan nucleus is a common motif in a wide range of biologically active compounds, exhibiting antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. The electron-rich nature of the furan ring allows for various interactions with biological macromolecules.

Furthermore, halogenated furanones, which are structurally related to this compound, have been isolated from marine algae and are known to interfere with bacterial communication systems, a process known as quorum sensing. This activity can inhibit biofilm formation and reduce the virulence of pathogenic bacteria. Given these precedents, this compound could be investigated for similar antimicrobial and anti-biofilm activities.

Experimental Protocols

Due to the absence of published studies on the biological effects of this compound, no specific experimental protocols can be cited. Researchers interested in evaluating this compound would need to adapt general protocols for assessing activities such as:

-

Antimicrobial Susceptibility Testing: Standard methods like broth microdilution or disk diffusion assays could be used to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

-

Quorum Sensing Inhibition Assays: Reporter gene assays using bacterial strains like Chromobacterium violaceum or Vibrio harveyi can be employed to screen for quorum sensing inhibitory activity.

-

Biofilm Inhibition Assays: Crystal violet staining or confocal microscopy can be used to quantify the effect of the compound on biofilm formation by relevant microorganisms.

-

Cytotoxicity Assays: In vitro assays using various cell lines (e.g., HeLa, HepG2) are necessary to assess the potential toxicity of the compound, which is a critical step in any drug development pipeline.

Logical Relationships and Workflows

The following diagrams illustrate the general logical flow for the synthesis and initial biological evaluation of a novel compound like this compound.

References

In-Depth Technical Guide to 2,4-Dibromofuran: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic approaches for 2,4-dibromofuran. The information is curated to support research and development activities, particularly in the fields of medicinal chemistry and materials science.

Molecular Structure and Properties

This compound is a halogenated heterocyclic compound with the molecular formula C₄H₂Br₂O.[1] Its structure consists of a five-membered furan ring substituted with bromine atoms at the second and fourth positions.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₄H₂Br₂O | [1] |

| Molecular Weight | 225.87 g/mol | [1] |

| CAS Number | 32460-06-3 | |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=C(OC=C1Br)Br | [1] |

| InChI | InChI=1S/C4H2Br2O/c5-3-1-4(6)7-2-3/h1-2H | [1] |

| InChIKey | ZBZNCJRCPCNHQL-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the protons at the 3- and 5-positions of the furan ring. The chemical shifts will be influenced by the deshielding effect of the bromine atoms and the oxygen heteroatom.

-

¹³C NMR: The carbon-13 NMR spectrum should exhibit four signals corresponding to the four carbon atoms of the furan ring. The carbons bearing the bromine atoms (C2 and C4) will show significant downfield shifts.

Mass Spectrometry (MS)

The mass spectrum of this compound will display a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak (M⁺) is expected around m/z 224, 226, and 228 with a relative intensity ratio of approximately 1:2:1. Fragmentation patterns would likely involve the loss of bromine atoms and cleavage of the furan ring.[2][3][4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the vibrational modes of the furan ring and the carbon-bromine bonds. Key absorptions are expected for C-H stretching (around 3100 cm⁻¹), C=C stretching of the furan ring (typically in the 1600-1450 cm⁻¹ region), and C-O-C stretching.[5] The C-Br stretching vibrations are expected to appear in the fingerprint region, typically between 690-515 cm⁻¹.[6]

Synthesis of Dibromofurans: An Experimental Protocol Perspective

While a specific, detailed experimental protocol for the synthesis of this compound is not widely documented, a general and convenient method for the bromination of furan to yield dibrominated products has been reported. This procedure can likely be adapted and optimized for the selective synthesis of the 2,4-isomer.

General Procedure for the Dibromination of Furan

A reported synthesis for 2,5-dibromofuran involves the reaction of furan with two molar equivalents of bromine in N,N-dimethylformamide (DMF).[7] This reaction proceeds via electrophilic substitution.

Reaction Scheme:

Figure 1: General reaction for the dibromination of furan.

Experimental Steps (Adapted for 2,5-Dibromofuran): [7]

-

Reaction Setup: In a well-ventilated fume hood, a solution of furan in N,N-dimethylformamide (DMF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

-

Addition of Bromine: A solution of two molar equivalents of bromine in DMF is added dropwise to the cooled furan solution with vigorous stirring. The rate of addition is controlled to maintain the reaction temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The combined organic layers are washed with a solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield the desired dibromofuran.

Note on Isomer Selectivity: The synthesis of the specific this compound isomer would require careful control of reaction conditions and potentially the use of directing groups or alternative brominating agents to achieve the desired regioselectivity. Further research into the electrophilic substitution patterns of substituted furans would be necessary to develop a targeted synthesis for this compound.

Applications in Research and Drug Development

Halogenated furans are valuable building blocks in organic synthesis and medicinal chemistry. The bromine atoms in this compound can serve as versatile handles for further functionalization through various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. While the direct biological activity of this compound is not extensively reported, furan-containing compounds are known to exhibit a wide range of biological activities, suggesting that derivatives of this compound could be of interest in drug discovery programs.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of a target molecule like this compound.

Figure 2: A logical workflow for the synthesis and characterization of this compound.

This guide provides a foundational understanding of this compound. Further experimental investigation is required to fully elucidate its spectroscopic properties, develop a regioselective synthesis, and explore its potential applications.

References

- 1. This compound | C4H2Br2O | CID 12572398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran | Semantic Scholar [semanticscholar.org]

In-Depth Technical Guide to the Physical Properties of 2,4-Dibromofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromofuran is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its distinct substitution pattern offers unique reactivity, making it a valuable precursor for the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a visualization of its reactivity.

Core Physical Properties

A summary of the key physical properties of this compound is presented below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₄H₂Br₂O | PubChem[1] |

| Molecular Weight | 225.87 g/mol | PubChem[1] |

| Melting Point | 31-32 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 167.1 ± 20.0 °C | ChemicalBook[2] |

| Density (Predicted) | 2.159 ± 0.06 g/cm³ | ChemicalBook[2] |

| CAS Number | 32460-06-3 | PubChem[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While specific spectra for this compound were not found in the immediate search, a database containing its spectral information (IR, NMR, MS) is referenced, suggesting this data exists. For research purposes, it is recommended to acquire this data from specialized chemical databases or through experimental analysis.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, general methods for the bromination of furan and the synthesis of other dibromofuran isomers can be adapted. The synthesis would likely proceed via the electrophilic bromination of furan or a monosubstituted furan precursor.

General Workflow for the Synthesis of Dibromofurans:

The following is a generalized workflow based on the synthesis of other brominated furans, which can serve as a starting point for the synthesis of this compound.

Caption: A generalized workflow for the synthesis of dibromofurans.

Key Considerations for Synthesis:

-

Starting Material: The choice of starting material (furan, 2-bromofuran, or 3-bromofuran) will significantly influence the reaction conditions and the regioselectivity of the second bromination.

-

Brominating Agent: N-Bromosuccinimide (NBS) is a common and milder alternative to liquid bromine for the bromination of furans.

-

Solvent: The choice of solvent can affect the reactivity and selectivity of the bromination reaction. Common solvents include dichloromethane, chloroform, and acetic acid.

-

Temperature: Bromination reactions are often carried out at low temperatures to control the reaction rate and minimize side product formation.

-

Purification: Due to the potential for the formation of isomeric dibromofurans and over-brominated products, purification by column chromatography or fractional distillation is typically necessary.

Reactivity and Potential Signaling Pathways

While no specific biological signaling pathways involving this compound have been documented, its chemical reactivity makes it a valuable intermediate in the synthesis of more complex molecules that may have biological activity. The bromine atoms can be substituted or used in cross-coupling reactions to introduce new functional groups.

Illustrative Reaction: Suzuki Cross-Coupling

A common and powerful reaction for forming carbon-carbon bonds is the Suzuki cross-coupling reaction. In this reaction, a brominated compound like this compound can be coupled with an organoboron compound in the presence of a palladium catalyst. This provides a versatile method for introducing aryl, heteroaryl, or vinyl substituents onto the furan ring.

Caption: A simplified diagram of a Suzuki cross-coupling reaction involving this compound.

This reaction pathway highlights the potential of this compound as a scaffold for creating diverse libraries of compounds for drug discovery and development. The regioselectivity of the coupling (at the 2- or 4-position) can often be controlled by the choice of catalyst, ligands, and reaction conditions.

Conclusion

This compound is a halogenated furan with physical properties that make it a useful intermediate in organic synthesis. While some of its physical constants have been predicted, further experimental verification is warranted. The lack of a specific, detailed synthesis protocol in the literature suggests an opportunity for methodological development. The reactivity of its carbon-bromine bonds, particularly in cross-coupling reactions, underscores its potential in the synthesis of novel compounds for various scientific and pharmaceutical applications. Researchers and drug development professionals are encouraged to explore the synthetic utility of this versatile building block.

References

An In-depth Technical Guide to 2,4-Dibromofuran: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and key chemical properties of 2,4-Dibromofuran, a halogenated heterocyclic compound. The document details the seminal synthesis as reported in 1930 and presents its known physical and spectroscopic data in a structured format. This guide is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in utilizing this versatile chemical building block.

Introduction

This compound is a disubstituted furan, a class of aromatic heterocyclic compounds that are integral to a wide array of natural products and synthetic pharmaceuticals. The introduction of bromine atoms to the furan ring significantly alters its electronic properties and provides reactive handles for further chemical transformations, making this compound a valuable intermediate in organic synthesis. This guide traces the origins of this compound, providing a historical context and detailed procedural information for its preparation and characterization.

Discovery and Historical Synthesis

The first documented synthesis of this compound was reported by A. F. Shepard, N. R. Winslow, and John R. Johnson in their 1930 publication in the Journal of the American Chemical Society, titled "THE SIMPLE HALOGEN DERIVATIVES OF FURAN".[1][2] Their work laid the foundation for the chemistry of halogenated furans. The synthesis of this compound was achieved through a two-step process starting from 3-furoic acid.

Synthesis Pathway

The overall synthetic route involves the bromination of 3-furoic acid to yield 2,4-dibromo-3-furoic acid, followed by the decarboxylation of this intermediate to produce this compound.

Caption: Synthesis of this compound from 3-Furoic Acid.

Experimental Protocols

The following are the detailed experimental methodologies for the key reactions involved in the synthesis of this compound, based on the historical literature and modern adaptations.

Preparation of 2,4-Dibromo-3-furoic Acid

Materials:

-

3-Furoic acid

-

Bromine

-

Water

Procedure:

-

A solution of 3-furoic acid in water is prepared in a suitable reaction vessel.

-

To this solution, a molar excess of bromine is added portion-wise with constant stirring.

-

The reaction mixture is allowed to stir at room temperature until the reaction is complete, which can be monitored by the disappearance of the bromine color.

-

The resulting precipitate of 2,4-dibromo-3-furoic acid is collected by filtration, washed with cold water, and dried.

Preparation of this compound (Decarboxylation)

Materials:

-

2,4-Dibromo-3-furoic acid

-

Heat source

Procedure:

-

The dried 2,4-dibromo-3-furoic acid is placed in a distillation apparatus.

-

The solid is heated gently under atmospheric pressure.

-

As the temperature rises, the acid undergoes decarboxylation, releasing carbon dioxide.

-

This compound is collected as the distillate.

-

Further purification can be achieved by redistillation.

Quantitative Data

This section summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₄H₂Br₂O | [3] |

| Molecular Weight | 225.87 g/mol | [3] |

| CAS Number | 32460-06-3 | [3] |

| Appearance | Not explicitly stated in search results. | |

| Melting Point | Not explicitly stated in search results. | |

| Boiling Point | Not explicitly stated in search results. | |

| Density | Not explicitly stated in search results. | |

| XLogP3 | 2.7 | [3] |

| Topological Polar Surface Area | 13.1 Ų | [3] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two non-equivalent protons on the furan ring. The chemical shifts are influenced by the electronegativity of the bromine atoms and the oxygen atom in the ring.

-

Predicted Chemical Shifts (δ, ppm): Specific experimental data is not available in the provided search results. Generally, furan protons resonate between 6.0 and 7.5 ppm. The presence of two bromine atoms would likely shift these signals downfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. Four distinct signals are expected for the four carbon atoms of the furan ring.

-

Predicted Chemical Shifts (δ, ppm): Specific experimental data is not available in the provided search results. Carbons in furan rings typically resonate between 110 and 150 ppm. Carbons bonded to bromine will experience a downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum can be used to identify the functional groups present in the molecule.

-

Expected Absorption Bands (cm⁻¹):

-

C-H stretching of the furan ring: ~3100-3150 cm⁻¹

-

C=C stretching of the furan ring: ~1500-1600 cm⁻¹ and ~1380-1480 cm⁻¹

-

C-O-C stretching of the furan ring: ~1000-1100 cm⁻¹

-

C-Br stretching: Below 1000 cm⁻¹

-

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks) is expected at m/z values corresponding to the molecular weight of this compound.

-

Major Fragmentation Pathways: Fragmentation would likely involve the loss of bromine atoms and potentially the furan ring itself.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized batch of this compound.

Caption: Workflow for the Synthesis and Characterization of this compound.

Conclusion

This compound, first synthesized in 1930, remains a relevant and useful building block in modern organic chemistry. Its straightforward preparation from readily available starting materials and the presence of two reactive bromine atoms make it an attractive intermediate for the synthesis of more complex molecules, including potential drug candidates. This guide has provided a detailed historical context, experimental guidance, and a compilation of its known properties to aid researchers in their work with this compound. Further experimental investigation into its spectroscopic properties and reactivity is warranted to fully exploit its synthetic potential.

References

Methodological & Application

Application Notes and Protocols for 2,4-Dibromofuran in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] 2,4-Dibromofuran is a versatile building block in this context, offering two reactive sites for the introduction of aryl, heteroaryl, or other organic moieties. The differential reactivity of the bromine atoms at the C2 and C4 positions allows for selective functionalization, providing a pathway to a diverse range of substituted furan derivatives.

The regioselectivity of the Suzuki-Miyaura coupling on this compound is a key consideration. Generally, the reaction occurs preferentially at the C2 position (α-position), which is more electrophilic and sterically accessible compared to the C4 position (β-position). This inherent selectivity allows for the controlled synthesis of 2-aryl-4-bromofurans, which can then be subjected to a second coupling reaction to introduce a different substituent at the C4 position, leading to unsymmetrically substituted 2,4-diarylfurans.

This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions, based on established methodologies for similar dihalogenated heterocycles.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the mono- and diarylation of this compound based on analogous reactions with dihalothiophenes and other heterocyclic systems.

Table 1: Reaction Conditions for Mono-Arylation of this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | 2M aq. K₂CO₃ | Dioxane | 80 | 4 | 75-85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 70-80 |

| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | Cs₂CO₃ | 1,4-Dioxane | 90 | 5 | 80-90 |

| 4 | 2-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 85 | 12 | 65-75 |

Table 2: Reaction Conditions for Di-Arylation of this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid (2.2 equiv) | Pd(PPh₃)₄ (5) | - | 2M aq. K₂CO₃ | Dioxane | 100 | 12 | 85-95 |

| 2 | 4-Fluorophenylboronic acid (2.5 equiv) | Pd(OAc)₂ (4) | PPh₃ (8) | K₃PO₄ | Toluene/H₂O | 110 | 16 | 80-90 |

| 3 | 4-Acetylphenylboronic acid (2.2 equiv) | Pd₂(dba)₃ (2) | XPhos (4) | CsF | t-BuOH/H₂O | 100 | 10 | 75-85 |

| 4 | 3,5-Dimethylphenylboronic acid (2.5 equiv) | PdCl₂(dppf) (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 24 | 70-80 |

Experimental Protocols

Protocol 1: General Procedure for the Regioselective Mono-Arylation of this compound (Synthesis of 2-Aryl-4-bromofuran)

This protocol is adapted from a general procedure for the Suzuki-Miyaura cross-coupling of brominated furans.[3]

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

2 M aqueous potassium carbonate (K₂CO₃) solution

-

1,4-Dioxane

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., heptane/ethyl acetate mixture)

Procedure:

-

To a pressure tube, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol).

-

Add 1,4-dioxane (5 mL) to the tube.

-

Add the 2 M aqueous K₂CO₃ solution (1.0 mL).

-

Seal the pressure tube and heat the reaction mixture to 80 °C under an argon atmosphere for 3-5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water (10 mL) and extract with dichloromethane (3 x 15 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in heptane) to afford the desired 2-aryl-4-bromofuran.

Protocol 2: General Procedure for the Double Suzuki-Miyaura Coupling of this compound (Synthesis of 2,4-Diarylfuran)

This protocol is a modification of the mono-arylation procedure to achieve diarylation.

Materials:

-

This compound

-

Arylboronic acid (2.2 - 2.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

2 M aqueous potassium carbonate (K₂CO₃) solution

-

1,4-Dioxane

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., heptane/ethyl acetate mixture)

Procedure:

-

To a pressure tube, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

-

Add 1,4-dioxane (5 mL) to the tube.

-

Add the 2 M aqueous K₂CO₃ solution (2.0 mL).

-

Seal the pressure tube and heat the reaction mixture to 100 °C under an argon atmosphere for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water (15 mL) and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to afford the desired 2,4-diarylfuran.

Mandatory Visualizations

Caption: General workflow for the Suzuki-Miyaura cross-coupling of this compound.

Caption: Regioselective pathways in the Suzuki-Miyaura coupling of this compound.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 2,4-Dibromofuran

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2,4-dibromofuran. This versatile building block allows for selective C-C and C-N bond formation, yielding a diverse range of substituted furan derivatives that are of significant interest in medicinal chemistry and materials science.

Introduction to Palladium-Catalyzed Reactions of this compound

This compound is a key heterocyclic starting material that possesses two bromine atoms at positions with distinct reactivity. The bromine at the C2 position is generally more reactive towards palladium-catalyzed cross-coupling reactions than the bromine at the C4 position. This difference in reactivity allows for selective mono-functionalization at the C2 position under carefully controlled conditions. Subsequent coupling at the C4 position can then be achieved, often under more forcing conditions, to generate 2,4-disubstituted furans. The primary palladium-catalyzed reactions applicable to this compound include Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

Regioselectivity in Cross-Coupling Reactions

The observed regioselectivity in the palladium-catalyzed reactions of this compound is primarily governed by the higher electrophilicity and lower bond dissociation energy of the C2-Br bond compared to the C4-Br bond. Oxidative addition of the palladium(0) catalyst to the C2-Br bond is therefore kinetically favored. This allows for the selective synthesis of 2-substituted-4-bromofurans. To achieve disubstitution, a second cross-coupling reaction can be performed, often requiring a higher temperature or a more active catalyst system.

Application Note 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various organoboron reagents.[1] This reaction is widely used to synthesize 2-aryl- and 2,4-diaryl-furans.

General Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Quantitative Data for Suzuki-Miyaura Coupling:

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 80 | 5 | 2-Phenyl-4-bromofuran | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 80 | 5 | 2-(4-Methoxyphenyl)-4-bromofuran | 80-90 |

| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 2-(3-Thienyl)-4-bromofuran | 75-85 |

| 4 | Phenylboronic acid (2.2 eq) | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 2,4-Diphenylfuran | 70-80 |

Experimental Protocol: Synthesis of 2-Phenyl-4-bromofuran

-

To a pressure tube, add this compound (1.0 mmol, 226 mg), phenylboronic acid (1.1 mmol, 134 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).

-

Evacuate and backfill the tube with argon (repeat three times).

-

Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

-

Seal the tube and heat the reaction mixture at 80°C for 5 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford 2-phenyl-4-bromofuran.

Application Note 2: Sonogashira Coupling

The Sonogashira coupling enables the synthesis of alkynyl-substituted furans by reacting this compound with terminal alkynes.[2] This reaction is crucial for the preparation of conjugated enynes.

General Reaction Scheme:

Caption: Sonogashira coupling of this compound.

Quantitative Data for Sonogashira Coupling:

| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 2-(Phenylethynyl)-4-bromofuran | 80-90 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 70 | 8 | 2-(Trimethylsilylethynyl)-4-bromofuran | 75-85 |

| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 50 | 6 | 2-(Hex-1-yn-1-yl)-4-bromofuran | 70-80 |

| 4 | Phenylacetylene (2.2 eq) | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 90 | 24 | 2,4-Bis(phenylethynyl)furan | 60-70 |

Experimental Protocol: Synthesis of 2-(Phenylethynyl)-4-bromofuran

-

To a Schlenk flask, add this compound (1.0 mmol, 226 mg), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).

-

Evacuate and backfill the flask with argon (repeat three times).

-

Add degassed tetrahydrofuran (5 mL) and triethylamine (2.0 mmol, 0.28 mL).

-

Add phenylacetylene (1.1 mmol, 0.12 mL) dropwise.

-

Heat the reaction mixture to 60°C and stir for 6 hours.

-

Cool to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate and dissolve the residue in ethyl acetate (20 mL).

-

Wash with saturated aqueous ammonium chloride (10 mL), water (10 mL), and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Application Note 3: Heck Reaction

The Heck reaction provides a method for the vinylation of this compound, reacting it with alkenes to form substituted furans.[3] This reaction is particularly useful for synthesizing stilbene and cinnamate analogues.

General Reaction Scheme:

Caption: Heck reaction of this compound.

Quantitative Data for Heck Reaction:

| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | Et₃N | DMF | 100 | 16 | 2-(E)-Styryl-4-bromofuran | 70-80 |

| 2 | Methyl acrylate | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | Acetonitrile | 80 | 12 | Methyl (E)-3-(4-bromo-2-furyl)acrylate | 65-75 |

| 3 | n-Butyl acrylate | Pd(OAc)₂ (3) | NaOAc | DMA | 120 | 24 | n-Butyl (E)-3-(4-bromo-2-furyl)acrylate | 60-70 |

Experimental Protocol: Synthesis of 2-((E)-Styryl)-4-bromofuran

-

In a sealed tube, combine this compound (1.0 mmol, 226 mg), styrene (1.5 mmol, 0.17 mL), palladium(II) acetate (0.02 mmol, 4.5 mg), and tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg).

-

Add triethylamine (1.5 mmol, 0.21 mL) and N,N-dimethylformamide (4 mL).

-

Seal the tube and heat at 100°C for 16 hours.

-

After cooling, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the product.

Application Note 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, allowing for the synthesis of N-arylfuran derivatives from this compound and various amines.

General Reaction Scheme:

Caption: Buchwald-Hartwig amination of this compound.

Quantitative Data for Buchwald-Hartwig Amination:

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | N-(4-Bromofuran-2-yl)aniline | 70-80 |

| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 4-(4-Bromofuran-2-yl)morpholine | 65-75 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 20 | N-Benzyl-4-bromofuran-2-amine | 60-70 |

Experimental Protocol: Synthesis of N-(4-Bromofuran-2-yl)aniline

-

To an oven-dried Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 9.2 mg), XPhos (0.02 mmol, 9.5 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

-

Evacuate and backfill the tube with argon.

-

Add a solution of this compound (1.0 mmol, 226 mg) and aniline (1.2 mmol, 0.11 mL) in anhydrous toluene (5 mL).

-

Heat the reaction mixture at 100°C for 18 hours.

-

Cool to room temperature, dilute with ethyl acetate, and filter through a plug of celite.

-

Concentrate the filtrate and purify the residue by flash chromatography (silica gel, hexanes/ethyl acetate gradient).

Workflow Diagram

Caption: General workflow for the synthesis of substituted furans.

References

- 1. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: 2,4-Dibromofuran as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromofuran is a highly functionalized heterocyclic compound that serves as a versatile building block in modern organic synthesis. Its distinct electronic properties and the differential reactivity of its two bromine atoms at the C2 and C4 positions allow for a wide range of selective transformations. This enables the construction of complex molecular architectures, making it a valuable intermediate in the synthesis of natural products, pharmaceuticals, and advanced materials. These application notes provide a comprehensive overview of the synthetic utility of this compound, including detailed protocols for its preparation and subsequent functionalization through various key organic reactions.

Synthesis of this compound

While a direct, high-yield synthesis exclusively for this compound is not extensively documented, a plausible and effective method involves the selective bromination of furan. Based on established procedures for the synthesis of other brominated furans, a carefully controlled bromination can be employed.

Experimental Protocol: Synthesis of this compound

Materials:

-

Furan

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve furan (1.0 eq) in anhydrous DMF.

-

Cool the solution to -5 °C in an ice-salt bath.

-

Slowly add a solution of NBS (2.0 eq) in DMF dropwise to the cooled furan solution over a period of 1-2 hours, ensuring the temperature remains below 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into ice-cold water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Note: The regioselectivity of furan bromination can be influenced by reaction conditions. Careful control of temperature and stoichiometry is crucial to maximize the yield of the desired this compound isomer.

Applications in Organic Synthesis

The two bromine atoms on the furan ring of this compound exhibit different reactivities, which can be exploited for selective functionalization. The C2-bromo substituent is generally more reactive towards palladium-catalyzed cross-coupling reactions and metal-halogen exchange due to the influence of the adjacent oxygen atom.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling allows for the formation of C-C bonds between this compound and organoboron compounds. By carefully selecting the reaction conditions, regioselective coupling can be achieved.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (1.0 eq), the corresponding arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

-

Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water).

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the desired product.

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 2-Phenyl-4-bromofuran | ~85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/EtOH/H₂O | 100 | 8 | 2-(4-Methoxyphenyl)-4-bromofuran | ~90 |

| 3 | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 80 | 16 | 2-(Thiophen-2-yl)-4-bromofuran | ~80 |

Note: Yields are approximate and based on typical outcomes for similar substrates.

The Stille coupling provides another efficient method for C-C bond formation using organostannane reagents.

General Experimental Protocol for Stille Coupling:

-

In a Schlenk flask, combine this compound (1.0 eq), the organostannane reagent (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

-

Add an anhydrous solvent (e.g., toluene, DMF).

-

Degas the mixture and place it under an inert atmosphere.

-

Heat the reaction to 80-110 °C and monitor its progress.

-

Upon completion, cool the reaction, dilute with an appropriate solvent, and wash with aqueous KF solution to remove tin byproducts.

-

Extract, dry, and purify the product as described for the Suzuki-Miyaura coupling.

Table 2: Examples of Stille Coupling with this compound

| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | (Tributylstannyl)benzene | Pd(PPh₃)₄ (4) | Toluene | 110 | 12 | 2-Phenyl-4-bromofuran | ~80 |

| 2 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (5) | DMF | 100 | 10 | 2-(Thiophen-2-yl)-4-bromofuran | ~75 |

Note: Yields are approximate and based on typical outcomes for similar substrates.

The Sonogashira coupling is employed to introduce alkyne moieties, forming C(sp²)-C(sp) bonds.

General Experimental Protocol for Sonogashira Coupling:

-

To a mixture of this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a suitable solvent (e.g., THF, DMF), add a base (e.g., triethylamine, diisopropylamine).

-

Add the terminal alkyne (1.2 eq).

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Work-up involves quenching with aqueous NH₄Cl, extraction, drying, and purification by chromatography.

Table 3: Examples of Sonogashira Coupling with this compound

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT | 6 | 2-(Phenylethynyl)-4-bromofuran | ~90 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (4) | CuI (8) | i-Pr₂NH | DMF | 50 | 4 | 2-((Trimethylsilyl)ethynyl)-4-bromofuran | ~85 |

Note: Yields are approximate and based on typical outcomes for similar substrates.

Metal-Halogen Exchange

The bromine atoms of this compound can undergo metal-halogen exchange, typically with organolithium reagents, to generate highly reactive furan-based nucleophiles. The C2-bromo substituent is generally more susceptible to this exchange.

General Experimental Protocol for Lithium-Halogen Exchange:

-

Dissolve this compound (1.0 eq) in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere.

-

Cool the solution to a low temperature (typically -78 °C).

-

Slowly add a solution of an organolithium reagent (e.g., n-BuLi, 1.0-1.1 eq) dropwise.

-

Stir the mixture at -78 °C for a specified time (e.g., 30-60 minutes) to allow for the exchange to occur, forming 2-lithio-4-bromofuran.

-

Quench the resulting organolithium species with an appropriate electrophile (e.g., aldehydes, ketones, CO₂, alkyl halides).

-

Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of NH₄Cl.

-

Perform an aqueous work-up and purify the product by chromatography.

Table 4: Examples of Metal-Halogen Exchange and Subsequent Reactions

| Entry | Electrophile | Product | Approximate Yield (%) |

| 1 | Benzaldehyde | (4-Bromofuran-2-yl)(phenyl)methanol | 75 |

| 2 | CO₂ (dry ice) | 4-Bromofuran-2-carboxylic acid | 80 |

| 3 | Dimethylformamide (DMF) | 4-Bromofuran-2-carbaldehyde | 70 |

Note: Yields are approximate and based on typical outcomes for similar substrates.

Diels-Alder Reaction

As a diene, the furan ring of this compound can participate in [4+2] cycloaddition reactions with various dienophiles. The bromine substituents, being electron-withdrawing, can influence the reactivity of the furan ring. Generally, electron-withdrawing groups decrease the reactivity of the furan diene in normal electron-demand Diels-Alder reactions.[1][2] However, with highly reactive dienophiles, the reaction can still proceed.

General Experimental Protocol for Diels-Alder Reaction:

-

Dissolve this compound (1.0 eq) and the dienophile (e.g., maleimide, dimethyl acetylenedicarboxylate, 1.0-1.2 eq) in a suitable solvent (e.g., toluene, xylene) or run the reaction neat.

-

Heat the mixture in a sealed tube to a high temperature (typically 100-150 °C).

-

Monitor the reaction by TLC or NMR spectroscopy.

-

After completion, cool the reaction mixture and purify the cycloadduct by recrystallization or column chromatography.

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienophiles will be influenced by the electronic and steric effects of the bromine atoms.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its two bromine atoms provide handles for a variety of transformations, including highly selective palladium-catalyzed cross-coupling reactions and metal-halogen exchanges. These reactions allow for the introduction of a wide range of substituents onto the furan core, paving the way for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The protocols and data presented herein provide a foundation for researchers to explore and exploit the synthetic potential of this important heterocyclic intermediate.

References

Application of 2,4-Dibromofuran in Natural Product Synthesis: A Review of Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromofuran is a versatile halogenated heterocyclic compound that holds potential as a building block in the synthesis of complex natural products. Its two bromine atoms, positioned at electronically distinct locations on the furan ring, allow for selective functionalization through various cross-coupling reactions and other transformations. This application note explores the utility of this compound and its analogs in the synthesis of natural products, providing detailed protocols for key transformations and highlighting its potential in the development of novel therapeutic agents. While direct total syntheses of natural products starting from this compound are not extensively documented in publicly available literature, the application of closely related dibrominated aromatic systems and isomeric dibromofurans provides a strong indication of its synthetic potential. This document will focus on a key example of a 2,4-dibrominated aromatic precursor in the synthesis of 19-nor steroids and a rhodium-catalyzed benzannulation of the isomeric 2,3-dibromofuran for the synthesis of polyphenolic benzofurans.

Application in Steroid Synthesis: The Case of 19-Nor Steroids

A notable application of a 2,4-dibrominated aromatic core in natural product synthesis is the preparation of 19-nor steroids. These compounds are a class of steroids that lack a methyl group at the C-19 position and are of significant interest in medicinal chemistry due to their potent and selective biological activities.

A synthetic approach to 19-nor steroids has been developed that utilizes 2,4-dibromoestrogens as key intermediates. This strategy leverages the reactivity of the dibrominated aromatic ring to facilitate the necessary skeletal rearrangements.

Experimental Protocol: Synthesis of 19-Nor Steroids via 2,4-Dibromoestrogens

This protocol is based on the synthesis of 19-nor steroids from 2,4-dibromoestrogens.

Step 1: Oxidation of 2,4-Dibromoestrogens

The initial step involves the oxidation of the A-ring of the 2,4-dibromoestrogen.

-

Reagents and Conditions:

-

2,4-dibromoestrogen (1.0 eq)

-

Nitric acid

-

Solvent: Acetic acid

-

Temperature: Room temperature

-

-

Procedure:

-

Dissolve the 2,4-dibromoestrogen in glacial acetic acid.

-

Add nitric acid dropwise to the solution with stirring at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Hydrogenation

The subsequent step is the hydrogenation of the oxidized product to remove the bromine atoms and reduce the aromatic ring.

-

Reagents and Conditions:

-

Oxidized intermediate from Step 1 (1.0 eq)

-

Palladium on charcoal (Pd/C, 10 mol%)

-

Hydrogen gas (H₂)

-

Solvent: Ethanol

-

Temperature: Room temperature

-

-

Procedure:

-

Dissolve the oxidized intermediate in ethanol in a hydrogenation flask.

-

Add 10% Pd/C catalyst to the solution.

-

Evacuate the flask and fill it with hydrogen gas (using a balloon or a hydrogenation apparatus).

-

Stir the mixture vigorously at room temperature under a hydrogen atmosphere.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the hydrogenated product.

-

Step 3: Acid-Catalyzed Rearrangement

The final step involves an acid-catalyzed rearrangement to furnish the 19-nor steroid skeleton.

-

Reagents and Conditions:

-

Hydrogenated product from Step 2 (1.0 eq)

-

Nafion-H (a solid-phase superacid catalyst)

-

Solvent: Dichloromethane

-

Temperature: Room temperature

-

-

Procedure:

-

Dissolve the hydrogenated product in dichloromethane.

-

Add Nafion-H to the solution.

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Upon completion, filter off the Nafion-H catalyst.

-

Wash the filtrate with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography to yield the 19-nor steroid.

-

Quantitative Data

| Step | Transformation | Starting Material | Product | Yield (%) |

| 1 | Oxidation | 2,4-Dibromoestrogen | Oxidized Intermediate | Not Reported |

| 2 | Hydrogenation | Oxidized Intermediate | Hydrogenated Product | Not Reported |

| 3 | Rearrangement | Hydrogenated Product | 19-Nor steroid | Not Reported |

Note: Specific yields for each step were not detailed in the available literature.

Synthetic Workflow

Caption: Synthetic pathway to 19-nor steroids.

Analogous Application: Rhodium-Catalyzed Benzannulation of 2,3-Dibromofuran

While not involving this compound, the rhodium-catalyzed benzannulation of the isomeric 2,3-dibromofuran is a powerful strategy for the synthesis of polyphenolic benzofuran natural products such as amurensin H, malibatol A, and shoreaphenol. This reaction demonstrates the utility of dibromofurans as key building blocks in complex molecule synthesis.

Experimental Protocol: Rhodium-Catalyzed Benzannulation

This protocol is a general representation of the key benzannulation step.

-

Reagents and Conditions:

-

2,3-Dibromofuran derivative (1.0 eq)

-

Alkyne (1.5-2.0 eq)

-

Rhodium catalyst (e.g., [Rh(COD)Cl]₂)

-

Ligand (e.g., PPh₃)

-

Base (e.g., K₂CO₃)

-

Solvent: Toluene or Dioxane

-

Temperature: 80-110 °C

-

-

Procedure:

-

To an oven-dried flask, add the 2,3-dibromofuran derivative, the rhodium catalyst, and the ligand.

-